molecular formula C12H15ClN4 B14449852 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-27-0

4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile

Cat. No.: B14449852
CAS No.: 78604-27-0
M. Wt: 250.73 g/mol
InChI Key: PBOWNUAQOIXHIX-UHFFFAOYSA-N
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Description

4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₅ClN₄ It is known for its unique structure, which includes a triazene group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 5-chloropentylamine with benzonitrile in the presence of a triazene-forming reagent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group to amines.

    Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of azides or cyanides.

Scientific Research Applications

4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(5-Bromopentyl)triaz-2-en-1-yl]benzonitrile
  • 4-[(2E)-3-(5-Iodopentyl)triaz-2-en-1-yl]benzonitrile
  • 4-[(2E)-3-(5-Fluoropentyl)triaz-2-en-1-yl]benzonitrile

Uniqueness

4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. This uniqueness makes it a valuable compound for specific applications where chlorine’s reactivity is advantageous.

Properties

CAS No.

78604-27-0

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-[2-(5-chloropentylimino)hydrazinyl]benzonitrile

InChI

InChI=1S/C12H15ClN4/c13-8-2-1-3-9-15-17-16-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2,(H,15,16)

InChI Key

PBOWNUAQOIXHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NN=NCCCCCCl

Origin of Product

United States

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